![molecular formula C24H18FN3O3S B14112110 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112110.png)
3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, and is further modified with fluorobenzyl and oxazolyl groups, enhancing its chemical reactivity and potential utility.
Métodos De Preparación
The synthesis of 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the fluorobenzyl and oxazolyl groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the coupling processes. Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorobenzyl and oxazolyl groups can participate in substitution reactions, allowing for the introduction of various substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the fields of oncology and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and oxazolyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of structural features and reactivity. Similar compounds include:
4-fluorobenzyl cyanide: Known for its use in lithium-ion batteries.
3-(3′-fluorobenzyloxy)phenylboronic acid: Used in organic synthesis.
Methyl 2-fluorobenzoate: A common intermediate in organic synthesis. These compounds share some structural similarities but differ in their specific applications and reactivity profiles.
Propiedades
Fórmula molecular |
C24H18FN3O3S |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
3-[(4-fluorophenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H18FN3O3S/c1-15-19(26-22(31-15)17-5-3-2-4-6-17)14-27-20-11-12-32-21(20)23(29)28(24(27)30)13-16-7-9-18(25)10-8-16/h2-12H,13-14H2,1H3 |
Clave InChI |
RKNLRPYWWZXPMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


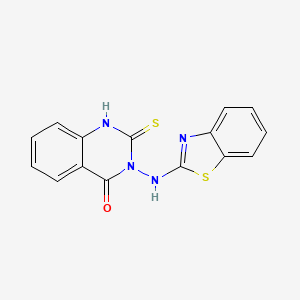
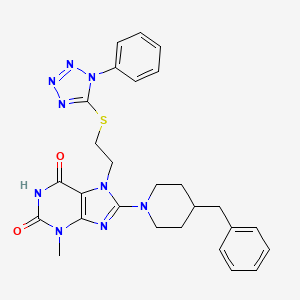
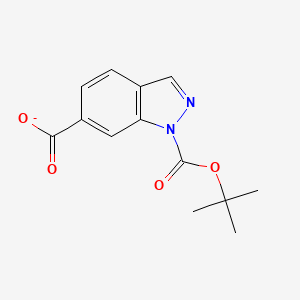
![[3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14112035.png)

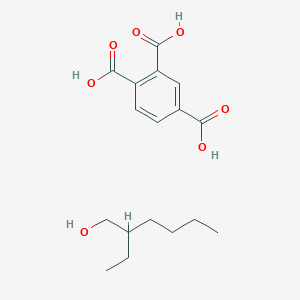
![(E)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine](/img/structure/B14112044.png)
![Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)-](/img/structure/B14112048.png)
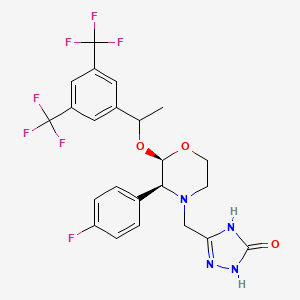
![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112071.png)
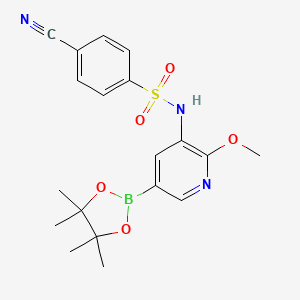
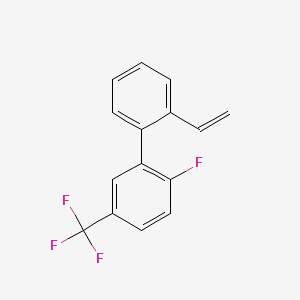
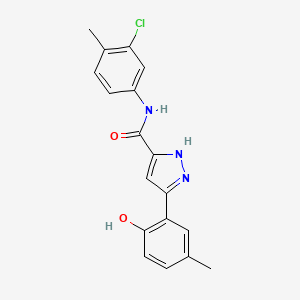
![3-[4-Chloro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14112117.png)
